N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline
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Description
N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline (NMTNPA) is an organic compound that has been widely studied in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. NMTNPA has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities, and is also known to be a potent inhibitor of several enzymes. In addition, NMTNPA has been studied for its ability to modulate the activity of various receptors and ion channels, as well as its potential to act as a prodrug for other therapeutic agents.
Scientific Research Applications
Activation of Toll-Like Receptors (TLRs)
CU-T12-9 is a small-molecule agonist for Toll-like receptor 2 (TLR2), that has been derived from the screening and optimization of a TLR2‑activating compound library . Specifically, CU-T12-9 binds and activates a single TLR2‑heterodimer, TLR2-TLR1 .
Facilitation of TLR1/2 Heterodimeric Complex Formation
By binding to both TLR1 and TLR2, CU-T12-9 facilitates the TLR1/2 heterodimeric complex formation, which in turn activates the downstream signaling .
Competitive Binding to the TLR1/2 Complex
Fluorescence anisotropy assays revealed competitive binding to the TLR1/2 complex between CU-T12-9 and Pam3CSK4 with a half-maximal inhibitory concentration (IC50) of 54.4 nM .
Activation of NF-κB-Dependent Signaling
Upon binding to the TLR2-TLR1 heterodimer, CU-T12-9 has been shown to activate NF-κB-dependent signaling .
Induction of Downstream Effectors
CU-T12-9 signals through nuclear factor κB (NF-κB) and invokes an elevation of the downstream effectors tumor necrosis factor-α (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS) .
Potential Use in Vaccine Adjuvants and Antitumor Agents
These TLR agonists have been exploited as potent vaccine adjuvants and antitumor agents .
properties
IUPAC Name |
N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITXVDAFEYLWQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline |
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